Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)

2,3-dihydro-1H-inden-1-one is a versatile intermediate exhibiting high reactivity and stability. Its unique molecular structure facilitates efficient coupling reactions, making it an ideal choice for synthesizing complex molecules in organic chemistry applications. The product's purity and consistent quality enable researchers to rely on reproducible results.
2,3-dihydro-1H-inden-1-one structure
2,3-dihydro-1H-inden-1-one structure
商品名:2,3-dihydro-1H-inden-1-one
CAS番号:83-33-0
MF:C9H8O
メガワット:132.159222602844
MDL:MFCD00003785
CID:34287
PubChem ID:6735

2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

    • 1-Indanone
    • A-HYDRINDONE
    • ALPHA-HYDRINDON
    • ALPHA-HYDRINDONE
    • AKOS 92310
    • 2,3-Dihydro-1H-inden-1-one
    • 2,3-DIHYDROINDEN-1-ONE
    • 1-OXOINDANE
    • 1-OXOHYDRINDENE
    • 1,3-dihydro-1-oxo-2H-indene
    • 1-Hydroindone
    • 1-INDENONE
    • 1-Indone
    • 1-oxo-2,3,dihydroinden
    • 1-OXOINDAN
    • 1-oxo-indane
    • 2,3-dihydro-1-1H-indenone
    • cis-indanone
    • IDO
    • I-Indanone
    • Indan-1-one
    • INDANONE
    • Indone
    • α-Hydrindone
    • 1-Ketohydrindene
    • [ "" ]
    • DTXSID1058892
    • PS-5770
    • Indan-1-one (1-Indanone)
    • alpha-Indanone
    • EINECS 201-470-1
    • Indenone, dihydro-
    • 2,3-Dihydro-1-indenone
    • 1-Indanone, purum, >=98.0% (GC)
    • BP-12824
    • 1ON
    • F0001-2126
    • SCHEMBL24746
    • BCP19847
    • SY001380
    • 1-Indanone, ReagentPlus(R), >=99%
    • 1-OXOBENZOCYCLOPENTANE
    • I0013
    • HY-W004333
    • Hydrindone
    • bmse000496
    • Indan-1-one, Alpha-Indanone
    • PB48801
    • AH-034/32845037
    • Z104495974
    • FT-0607937
    • SCHEMBL3694431
    • NSC 2581
    • .alpha.-Indanone
    • EN300-21403
    • V7021Y717I
    • AMY3674
    • I-0700
    • UNII-V7021Y717I
    • RASAGILINE METABOLITE, INDANONE
    • 1H-INDAN-1-ONE
    • MFCD00003785
    • CHEBI:17404
    • 1H-Inden-1-one, 2,3-dihydro-
    • AKOS000119606
    • CCG-321650
    • indan-1-on
    • indanone (1)
    • Q15906439
    • InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H
    • AC-2464
    • STK290968
    • 1-Indanone, Vetec(TM) reagent grade, 98%
    • s9346
    • CS-W004333
    • NSC2581
    • Indanone (VAN)
    • AI3-11798
    • dihydro-inden-1-one
    • .alpha.-Hydrindone
    • 83-33-0
    • NSC-2581
    • 30286-23-8
    • indane-1-one
    • 2,3-dihydro-inden-1-one
    • C01504
    • Indanone-(1)
    • 1-Indanone (8CI)
    • 2,3-Dihydro-1H-inden-1-one (ACI)
    • Indanone (7CI)
    • α-Indanone
    • NS00038249
    • DB-019218
    • 2,3-dihydro-1H-inden-1-one
    • MDL: MFCD00003785
    • インチ: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
    • InChIKey: QNXSIUBBGPHDDE-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC2C1=CC=CC=2
    • BRN: 507957

計算された属性

  • せいみつぶんしりょう: 132.057515g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.7
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 132.057515g/mol
  • 単一同位体質量: 132.057515g/mol
  • 水素結合トポロジー分子極性表面積: 17.1Ų
  • 重原子数: 10
  • 複雑さ: 151
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.103 g/mL at 25 °C(lit.)
  • ゆうかいてん: 38-40 °C (lit.)
  • ふってん: 243-245 °C(lit.)
  • フラッシュポイント: 華氏温度:231.8°f< br / >摂氏度:111°C< br / >
  • 屈折率: 1.5610 (estimate)
  • ようかいど: 6.5g/l
  • すいようせい: 6.5 g/L (20 C)
  • PSA: 17.07000
  • LogP: 1.81550
  • ようかいせい: 水に微溶解し、エタノール、エチルエーテル、アセトン、トリクロロメタン、石油エーテルに溶解する。
  • じょうきあつ: 0.0±0.4 mmHg at 25°C

2,3-dihydro-1H-inden-1-one セキュリティ情報

2,3-dihydro-1H-inden-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,3-dihydro-1H-inden-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044450-25g
1-Indanone
83-33-0 98%
25g
¥60.00 2024-07-28
Ambeed
A125094-100g
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
100g
$26.0 2025-02-20
Enamine
EN300-21403-2.5g
2,3-dihydro-1H-inden-1-one
83-33-0 95%
2.5g
$27.0 2023-09-16
eNovation Chemicals LLC
K12936-5g
1-INDANONE
83-33-0 >95%
5g
$495 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I59740-25g
1-Indanone
83-33-0 98%
25g
¥66.0 2023-09-07
Apollo Scientific
OR6561-10g
Indan-1-one
83-33-0 98%
10g
£14.00 2023-04-14
Enamine
EN300-21403-0.1g
2,3-dihydro-1H-inden-1-one
83-33-0 95%
0.1g
$19.0 2023-09-16
Ambeed
A125094-1kg
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
1kg
$257.0 2025-02-20
Ambeed
A125094-10g
2,3-Dihydro-1H-inden-1-one
83-33-0 98%
10g
$8.0 2025-02-20
TRC
I499900-500 g
1-Indanone
83-33-0
500g
505.00 2021-08-04

2,3-dihydro-1H-inden-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  cooled; 96 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
リファレンス
Catalytic asymmetric cross-dehydrogenative coupling: activation of C-H bonds by a cooperative bimetallic catalyst system
Cao, Weidi; et al, Chemical Communications (Cambridge, 2013, 49(33), 3470-3472

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Calcium manganese oxide (Ca0.16MnO2), hydrate (1:?) Solvents: Acetonitrile ;  2 h, rt
リファレンス
Nanolayered manganese-calcium oxide as an efficient and environmentally friendly catalyst for alcohol oxidation
Amini, Mojtaba; et al, Journal of Molecular Catalysis A: Chemical, 2014, 394, 303-308

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chromium trioxide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  3 min, rt
リファレンス
Rapid oxidation of alcohols and trimethylsilyl and tetrahydropyranyl ethers with CrO3 in the presence of sulfonic acid functionalized ordered nanoporous Na+-montmorillonite
Shirini, Farhad; et al, Iranian Journal of Catalysis, 2014, 4(1), 1-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  2 min
リファレンス
Montmorillonite K-10 as highly efficient and mild catalyst for deprotection of ketone dimethylhydrazones using microwaves in a solventless system
Hosseinzadeh, Rahmam; et al, Zeitschrift fuer Naturforschung, 2002, 57(8), 961-962

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: Tetrahydrofuran ,  Water
リファレンス
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; et al, Journal of Organic Chemistry, 1997, 62(3), 669-672

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 48 h, 25 °C
1.2 Solvents: Chloroform ;  rt
リファレンス
Superacid-Catalyzed Intramolecular Cyclization Reaction of Arylcyanopropionate: Geminal Substitution Effect on Superelectrophilicity
Nakamura, Satoshi; et al, Journal of Organic Chemistry, 2008, 73(11), 4219-4224

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Enantioselective bioreduction of benzo-fused cyclic ketones with engineered Candida glabrata ketoreductase 1 - a promising synthetic route to ladostigil (TV3326)
Ou-yang, Jingping; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7374-7379

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Water Catalysts: Amberlyst 15 Solvents: Acetone ,  Water
リファレンス
Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives
Ballini, Roberto; et al, Journal of the Chemical Society, 1988, (9), 2563-5

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 °C → rt; 180 min, 80 °C
リファレンス
Non-conventional methodologies in the synthesis of 1-indanones
Oliverio, Manuela; et al, Molecules, 2014, 19(5), 5599-5610

ごうせいかいろ 10

はんのうじょうけん
1.1 90 °C; 30 min, 90 °C
1.2 Reagents: Water ;  cooled
リファレンス
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution
Ma, Guozhen; et al, Organic Process Research & Development, 2014, 18(10), 1169-1174

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (OC-6-42)-(1,1′-Hydroxyylenebis[ethane])phenyl[5,10,15,20-tetrakis(2,6-dichlorop… Solvents: Dichloromethane ;  0.5 h, rt
リファレンス
Arylruthenium(III) Porphyrin-Catalyzed C-H Oxidation and Epoxidation at Room Temperature and [RuV(Por)(O)(Ph)] Intermediate by Spectroscopic Analysis and Density Functional Theory Calculations
Shing, Ka-Pan; et al, Journal of the American Chemical Society, 2018, 140(22), 7032-7042

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Pyridine ,  Tetrabutylammonium chloride Solvents: Dimethylformamide ;  80 °C
リファレンス
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Mechanism of ketone formation from carboxylic acids
Neunhoeffer, Otto; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 919-29

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  BINAP Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Hydrogen ;  0.5 h, rt
1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ;  16 h, rt
リファレンス
Rh-Catalyzed [4 + 2] Carbocyclization of Vinylarylaldehydes with Alkenes and Alkynes Leading to Substituted Tetralones and 1-Naphthols
Tanaka, Ken; et al, Organic Letters, 2007, 9(11), 2059-2062

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dichlorobis[μ-[2-(diphenylphosphino-κP)-6-methylpyridine-κN]]dicopper Solvents: Acetonitrile ;  12 h, rt
リファレンス
Photocatalytic C(sp3)-H bond functionalization by Cu(I) halide cluster-mediated O2 activation
Liu, Mingxu; et al, Dalton Transactions, 2023, 52(46), 17109-17113

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 0 °C → 25 °C; 48 h, 25 °C
リファレンス
Cyclization of Arylacetoacetates to Indene and Dihydronaphthalene Derivatives in Strong Acids. Evidence for Involvement of Further Protonation of O,O-Diprotonated β-Ketoester, Leading to Enhancement of Cyclization
Kurouchi, Hiroaki; et al, Journal of the American Chemical Society, 2010, 132(2), 807-815

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium persulfate Catalysts: Molybdenum oxide (MoO3) Solvents: Acetonitrile ,  Water ;  rt; 0.34 h, reflux
リファレンス
K2S2O8/MoO3, an oxidation reagent for benzylic alcohols and trimethylsilyl and tetrahydropyranyl ethers
Shirini, F.; et al, Journal of Chemical Research, 2008, (7), 409-411

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
リファレンス
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][1,1′-(1,2-ethanediyl)bi… Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  18 h, rt
リファレンス
Hydroacylation of 2-Vinyl Benzaldehyde Systems: An Efficient Method for the Synthesis of Chiral 3-Substituted Indanones
Kundu, Kousik; et al, Journal of the American Chemical Society, 2005, 127(46), 16042-16043

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Alumina ;  4.5 min
リファレンス
Solvent-free solid-supported recovery of carbonyl compounds from N,N-dimethylhydrazones under microwave irradiation
Sharifi, Ali; et al, ARKIVOC (Gainesville, 2006, (15), 17-21

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Sulfuric acid
リファレンス
Modern Friedel-Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions
Khalaf, Ali A.; et al, Bulletin de la Societe Chimique de France, 1984, 285, 285-91

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Ammonium dichromate Catalysts: Silica ,  Water ,  Aluminum hydrogen sulfate ;  20 min, rt
リファレンス
Selective oxidative deprotection of trimethylsilyl ethers in solution and under solvent free conditions
Shirini, F.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1833-1835

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Envirocat EPZG Solvents: Acetone ,  Water
リファレンス
Envirocat EPZG as a new heterogeneous catalyst for the regeneration of ketones from their tosylhydrazones
Ballini, Roberto; et al, Synlett, 1997, (7), 795-796

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Diethyl chlorophosphite Solvents: Chloroform
1.2 Solvents: Water
リファレンス
Diethyl Chlorophosphite: A Versatile Reagent
Jie, Zhou; et al, Journal of Organic Chemistry, 2002, 67(3), 711-719

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  6.3 h, reflux
リファレンス
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  rt; 12 h, rt
リファレンス
A facile deprotection of N,N-dimethylhydrazones using montmorillonite KSF as catalyst
Hosseinzadeh, Rahmam; et al, Chemistry: An Indian Journal, 2003, 1(1), 53-56

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 40 min, 60 - 70 °C
リファレンス
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

ごうせいかいろ 28

はんのうじょうけん
リファレンス
Product class 6: annulated benzenes (1H-cyclopropabenzenes, 1,2-dihydrocyclobutabenzenes, indanes, and indenes)
Merino, P., Science of Synthesis, 2009, 45, 253-327

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: N-(2-Pyridinylmethyl)glycine (complexes with tungsten trioxide and Fe3O4-supported) Solvents: Acetonitrile ,  Water ;  6 h, 50 °C
リファレンス
Vanadium (V) and Tungsten (VI) Oxoperoxo-Complexes Anchored on Fe3O4 Magnetic Nanoparticles: Versatile and Efficient Catalysts for the Oxidation of Alcohols and Sulfides
Eftekhari-Sis, Bagher; et al, Catalysis Letters, 2017, 147(8), 2106-2115

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  Poly(vinylpyrrolidone) Solvents: Water ;  30 min, 27 °C
リファレンス
Aryl iodides as strong inhibitors in gold and gold-based bimetallic quasi-homogeneous catalysis
Dhital, Raghu Nath; et al, Chemical Communications (Cambridge, 2013, 49(25), 2542-2544

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  6-[(Diphenylphosphino)methyl]-3-methyl-2-pyridinamine Solvents: Toluene ;  24 h, 150 °C
リファレンス
Inter- and intramolecular hydroacylation of alkenes employing a bifunctional catalyst system
Vautravers, Nicolas R.; et al, Chemical Communications (Cambridge, 2011, 47(23), 6635-6637

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Chloroform ;  4 h, 25 °C
リファレンス
Friedel-Crafts acylation with amides
Raja, Erum K.; et al, Journal of Organic Chemistry, 2012, 77(13), 5788-5793

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  6 h, rt
リファレンス
Wool supported manganese dioxide nano-scale dispersion: a biopolymer based catalyst for the aerobic oxidation of organic compounds
Shaabani, Ahmad; et al, RSC Advances, 2015, 5(76), 61759-61767

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  30 min, 140 °C
リファレンス
Palladium Catalyzed Annulation of Morita-Baylis-Hillman Adducts: Synthesis of Indene and Indanone Derivatives
Rajan Sruthi, Pambingal; et al, ChemistrySelect, 2020, 5(5), 1648-1654

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ;  6 h, 1 atm, rt → 80 °C
リファレンス
Iron-Catalyzed Wacker-Type Oxidation
Liu, Binbin; et al, Synlett, 2018, 29(4), 383-387

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
リファレンス
Cyclization of aryl-aliphatic esters with phosphorus pentoxide in phosphoric acid
Gilmore, Richard C. Jr., Journal of the American Chemical Society, 1951, 73, 5879-80

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide
1.2 8 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
リファレンス
Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones
Gagnier, Steve V.; et al, Journal of the American Chemical Society, 2003, 125(16), 4804-4807

ごうせいかいろ 38

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
リファレンス
Preparation of 1-indanone from cis-N-indanylamides via N-indenylamides
, Japan, , ,

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
リファレンス
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; et al, ACS Catalysis, 2021, 11(12), 6810-6815

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: Iodic acid Catalysts: Water ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  5.5 h, reflux
リファレンス
NaHSO4.H2O-promoted oxidative deprotection of trimethylsilyl, tetrahydropyranyl, and methoxymethyl ethers with HIO3
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2008, (15), 71-78

ごうせいかいろ 41

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
リファレンス
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

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(CAS:83-33-0)2,3-dihydro-1H-inden-1-one
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2,3-dihydro-1H-inden-1-one 関連文献

2,3-dihydro-1H-inden-1-oneに関する追加情報

Exploring the Versatile Applications and Properties of 2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0)

2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0), also known as indan-1-one, is a versatile organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This bicyclic ketone, characterized by its unique five-membered ring fused to a benzene ring, serves as a crucial intermediate in the synthesis of various fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). Its molecular structure, C9H8O, offers a balance of reactivity and stability, making it a valuable building block in organic synthesis.

The growing interest in 2,3-dihydro-1H-inden-1-one derivatives stems from their wide-ranging applications. Researchers and manufacturers frequently search for "indan-1-one synthesis," "CAS 83-33-0 uses," and "2,3-dihydro-1H-inden-1-one price" due to its relevance in developing novel compounds. The compound's ability to undergo various chemical transformations, such as aldol condensation, Michael addition, and reduction reactions, makes it indispensable in creating complex molecular architectures.

In the pharmaceutical sector, 2,3-dihydro-1H-inden-1-one serves as a precursor for several drug candidates. Recent studies highlight its role in developing anti-inflammatory, antimicrobial, and anticancer agents. The surge in searches for "indan-1-one in drug discovery" reflects the scientific community's focus on leveraging this scaffold for therapeutic innovation. Additionally, its derivatives have shown promise in addressing neurodegenerative diseases, aligning with current healthcare trends targeting aging populations.

The fragrance and flavor industry extensively utilizes 2,3-dihydro-1H-inden-1-one due to its woody, amber-like odor profile. Perfumers value its stability and ability to enhance scent longevity, making it a popular choice for premium fragrances. Online queries such as "indan-1-one in perfumery" and "CAS 83-33-0 fragrance applications" demonstrate the compound's commercial significance in this sector. With consumers increasingly seeking sustainable and long-lasting scents, the demand for this ingredient continues to rise.

From a chemical perspective, 2,3-dihydro-1H-inden-1-one exhibits interesting physical properties. It typically appears as a colorless to pale yellow liquid with a melting point of 40-42°C and a boiling point of 243-245°C. These characteristics, combined with its moderate solubility in organic solvents, make it practical for various industrial processes. Laboratory technicians often search for "2,3-dihydro-1H-inden-1-one solubility" and "indan-1-one handling precautions" when working with this compound.

The synthesis of 2,3-dihydro-1H-inden-1-one typically involves the oxidation of indane or Friedel-Crafts acylation of benzene derivatives. Modern green chemistry approaches have focused on developing more sustainable production methods, responding to searches for "eco-friendly indan-1-one synthesis." These advancements align with the chemical industry's push toward environmentally responsible manufacturing processes.

Market analysis reveals steady growth in the 2,3-dihydro-1H-inden-1-one market, driven by increasing demand from end-use industries. Suppliers and buyers frequently inquire about "CAS 83-33-0 suppliers" and "indan-1-one market trends," indicating robust commercial interest. The compound's global availability and reasonable production costs contribute to its widespread use across different regions.

Quality control remains paramount when working with 2,3-dihydro-1H-inden-1-one. Analytical techniques such as GC-MS, HPLC, and NMR spectroscopy ensure product purity, addressing common queries like "indan-1-one purity testing." Stringent quality standards are particularly important for pharmaceutical applications where impurity profiles can significantly impact final product safety and efficacy.

Looking ahead, research continues to explore new applications for 2,3-dihydro-1H-inden-1-one and its derivatives. The compound's versatility positions it as a key player in developing advanced materials, including organic semiconductors and liquid crystals. These emerging applications respond to technological trends and search queries about "indan-1-one in material science," showcasing its potential beyond traditional uses.

In conclusion, 2,3-dihydro-1H-inden-1-one (CAS No. 83-33-0) represents a multifaceted chemical with diverse industrial applications. Its importance spans pharmaceuticals, fragrances, and specialty chemicals, making it a compound of enduring relevance. As research uncovers new possibilities and industries evolve, this bicyclic ketone will likely maintain its status as a valuable synthetic intermediate and functional material component.

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